2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a benzoxazole core, which is a fused heterocyclic structure containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzoxazole ring.
Chlorination: The benzoxazole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acylation: The chlorinated benzoxazole is reacted with 4-phenoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the benzoxazole ring or the phenoxyphenyl moiety.
Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Scientific Research Applications
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide has several applications across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the benzoxazole ring allows it to intercalate into DNA, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide
- 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to its analogs, 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of the phenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c22-14-6-11-19-18(12-14)24(21(26)28-19)13-20(25)23-15-7-9-17(10-8-15)27-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYBOMOAVVTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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